Metipranolol Hydrochloride

Glaucoma Intraocular Pressure Ocular Hypertension

Metipranolol HCl (CAS 36592-77-5) addresses class-substitution pitfalls in glaucoma research: • Early IOP peak (2-6 h) vs. timolol (12 h) for diurnal fluctuation studies. • Transient corneal anesthesia (14 mg, 15 min) for ocular surface research. • Unique antioxidant activity (IC50 6.9 µM/25.1 µM) among anti-glaucoma β-blockers. • Low systemic β-blockade (I25 5.2 µg) vs. timolol (10.9 µg) and carteolol (39.6 µg) for safety profiling. Supplied ≥98% purity; in stock for global shipping.

Molecular Formula C17H28ClNO4
Molecular Weight 345.9 g/mol
CAS No. 36592-77-5
Cat. No. B1676500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetipranolol Hydrochloride
CAS36592-77-5
SynonymsMetipranolol hydrochloride;  OptiPranolol;  Metipranolol;  Metipranolol HCl
Molecular FormulaC17H28ClNO4
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.Cl
InChIInChI=1S/C17H27NO4.ClH/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;/h7,10,15,18,20H,8-9H2,1-6H3;1H
InChIKeyBLWNYSZZZWQCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metipranolol Hydrochloride Overview


Metipranolol hydrochloride (CAS: 36592-77-5) is a non-selective beta-adrenergic receptor antagonist primarily formulated as an ophthalmic solution for reducing elevated intraocular pressure (IOP) in glaucoma and ocular hypertension [1]. It lacks intrinsic sympathomimetic activity (ISA) and exhibits only weak membrane-stabilizing and local anesthetic effects [2]. The drug is rapidly metabolized to desacetylmetipranolol, an active metabolite, and reduces IOP by suppressing aqueous humor production [3].

Metipranolol Substitution Considerations


While topical ophthalmic beta-blockers such as timolol, levobunolol, carteolol, and betaxolol share a common IOP-lowering mechanism via aqueous humor suppression [1], they exhibit distinct pharmacological profiles that preclude simple interchangeability. Differences in receptor selectivity (non-selective vs. beta-1 selective), intrinsic sympathomimetic activity (ISA), membrane-stabilizing properties, corneal anesthetic effects, systemic absorption profiles, and antioxidant capabilities create distinct efficacy and tolerability profiles that directly impact patient management and research outcomes [2]. These quantifiable differences necessitate compound-specific selection rather than class-based substitution.

Metipranolol vs. Other Beta-Blockers: Key Evidence


IOP Lowering Profile vs. Timolol and Carteolol

In a 90-day clinical trial involving 45 patients with primary open-angle glaucoma (POAG) and ocular hypertension, the most prominent IOP lowering effect was noted with metipranolol at 2 and 6 hours on day 15, while timolol maleate showed a significant decrease at 12 hours [1]. The overall mean IOP reductions across the 90-day period were not statistically different among the three medications [1].

Glaucoma Intraocular Pressure Ocular Hypertension

Systemic Beta-Blockade vs. Timolol and Carteolol

The systemic beta-blocking effect of ophthalmic beta-blockers was evaluated using the isoproterenol sensitivity test (I25), which measures the dose of isoproterenol required to increase heart rate by 25 bpm [1]. Metipranolol 0.6% produced a significantly lower degree of systemic beta-blockade compared to timolol 0.5% and carteolol 2% [1].

Systemic Absorption Beta-Blockade Isoproterenol Sensitivity

Corneal Anesthetic Effect vs. Carteolol and Betaxolol

In a double-blind, placebo-controlled study of 35 healthy subjects, metipranolol 0.6% caused a measurable decrease in corneal sensitivity, whereas carteolol 2% did not differ from placebo [1]. The magnitude of this effect was quantified relative to other beta-blockers [1].

Corneal Sensitivity Local Anesthesia Ocular Tolerance

Respiratory Safety in Asthma vs. Carteolol

In a controlled trial involving 20 asthmatic patients, both metipranolol and carteolol were assessed for their impact on ventilatory function. Metipranolol demonstrated a greater propensity to reduce forced expiratory volume in 1 second (FEV1) compared to carteolol, which possesses intrinsic sympathomimetic activity (ISA) [1].

Respiratory Safety Asthma Beta-Blocker Selectivity

Antioxidant Capacity vs. Other Antiglaucoma Agents

In a comparative study of 12 antiglaucoma drugs, only metipranolol and its active metabolite desacetylmetipranolol significantly inhibited iron/ascorbate-induced lipid peroxidation in rat brain homogenates [1]. This unique antioxidant property was quantified via IC50 values and compared to the reference antioxidant trolox [1].

Antioxidant Lipid Peroxidation Neuroprotection

Ocular Comfort vs. Levobunolol

In a 3-month, randomized, double-masked study of 46 patients, metipranolol 0.6% was compared to levobunolol 0.5% for ocular hypotensive efficacy and patient comfort. While IOP reduction was similar (approximately 7 mmHg in both groups), the metipranolol group reported significantly more complaints of burning and stinging upon instillation [1].

Patient Comfort Burning/Stinging Adherence

Metipranolol Research & Procurement Scenarios


Temporal IOP Profile Studies

Based on the evidence that metipranolol 0.3% produces prominent IOP lowering at 2 and 6 hours post-instillation, while timolol's peak effect occurs later at 12 hours [1], this compound is particularly well-suited for studies investigating early-phase IOP dynamics, diurnal IOP fluctuation control, or protocols requiring twice-daily dosing with a specific temporal efficacy pattern.

Corneal Sensitivity & Anesthesia Research

Metipranolol's unique, quantifiable, and transient corneal anesthetic effect—reducing sensitivity by up to 14 mg (median) for 15 minutes [1]—makes it an ideal tool for research on ocular surface pharmacology, corneal nerve function, and the impact of topical beta-blockers on corneal integrity. This effect is distinct from carteolol (no effect) and differs in magnitude from betaxolol and timolol [1].

Oxidative Stress & Neuroprotection Studies

Metipranolol's demonstrated antioxidant properties, with IC50 values of 6.9 µM (iron/ascorbate) and 25.1 µM (sodium nitroprusside) for inhibiting lipid peroxidation [1], position it as the only antiglaucoma beta-blocker with this capacity among a panel of 12 tested agents [1]. This makes it a uniquely valuable tool for research into retinal neuroprotection, oxidative stress pathways in glaucoma, and the non-IOP-dependent effects of beta-blockers.

Systemic Beta-Blockade Safety Studies

The quantitative data showing metipranolol 0.6% induces significantly less systemic beta-blockade (I25 = 5.2 µg) compared to timolol 0.5% (10.9 µg) and carteolol 2% (39.6 µg) [1] makes metipranolol a preferred comparator in studies designed to evaluate the systemic safety profiles of ophthalmic beta-blockers, particularly those assessing cardiovascular and respiratory outcomes in at-risk populations.

Technical Documentation Hub

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